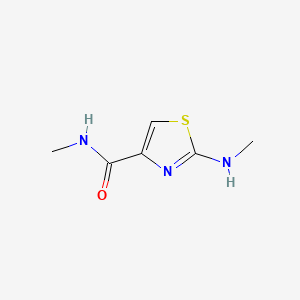

N-Methyl-2-(methylamino)-1,3-thiazole-4-carboxamide

Description

Properties

IUPAC Name |

N-methyl-2-(methylamino)-1,3-thiazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3OS/c1-7-5(10)4-3-11-6(8-2)9-4/h3H,1-2H3,(H,7,10)(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCKUMUAJSWJVDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NC(=CS1)C(=O)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10742888 | |

| Record name | N-Methyl-2-(methylamino)-1,3-thiazole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10742888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1365272-30-5 | |

| Record name | N-Methyl-2-(methylamino)-1,3-thiazole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10742888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of N-Methyl-2-(methylamino)-1,3-thiazole-4-carboxamide

Abstract: The 1,3-thiazole carboxamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including kinase inhibition and anticancer properties.[1][2] This guide provides an in-depth, technically-grounded protocol for the synthesis of a specific derivative, N-Methyl-2-(methylamino)-1,3-thiazole-4-carboxamide (CAS No. 1365272-30-5).[3] We will explore the strategic retrosynthetic analysis, detail the synthesis of the key carboxylic acid precursor, and provide a robust, step-by-step protocol for the final amide bond formation. This document is intended for researchers, chemists, and professionals in drug discovery and development, offering field-proven insights into the causality behind experimental choices to ensure reproducible and efficient synthesis.

Synthetic Strategy and Retrosynthetic Analysis

The design of a successful synthesis begins with a logical deconstruction of the target molecule. The primary retrosynthetic disconnection for N-Methyl-2-(methylamino)-1,3-thiazole-4-carboxamide is the C-N amide bond. This is a robust and widely utilized transformation in organic synthesis. This disconnection simplifies the target molecule into two readily accessible precursors: 2-(methylamino)-1,3-thiazole-4-carboxylic acid (1) and methylamine (2) .

The carboxylic acid precursor (1) itself can be constructed from simpler, commercially available starting materials, typically via the Hantzsch thiazole synthesis, a classic and reliable method for forming the thiazole ring.[4] This involves the condensation of a thiourea derivative with an α-halocarbonyl compound.

Figure 1: Retrosynthetic analysis of the target molecule.

Synthesis of Key Precursor: 2-(Methylamino)-1,3-thiazole-4-carboxylic Acid (1)

The synthesis of the thiazole ring is a foundational step. The Hantzsch synthesis provides a direct route. While multiple variations exist, a common approach involves the reaction of N-methylthiourea with an ethyl 2-chloroacetoacetate. The resulting thiazole ester is then hydrolyzed under basic conditions to yield the desired carboxylic acid.

Protocol 2.1: Synthesis of Ethyl 2-(methylamino)-1,3-thiazole-4-carboxylate

-

To a solution of N-methylthiourea (1.0 eq) in ethanol, add ethyl 2-chloroacetoacetate (1.05 eq).

-

Heat the mixture to reflux for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

The crude residue is then dissolved in ethyl acetate and washed with a saturated sodium bicarbonate solution to neutralize any excess acid, followed by a brine wash.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude ester, which can be purified by column chromatography on silica gel.

Protocol 2.2: Hydrolysis to 2-(methylamino)-1,3-thiazole-4-carboxylic acid (1)

-

Dissolve the synthesized ester (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.

-

Add an excess of lithium hydroxide (or sodium hydroxide) (2-3 eq) to the solution.

-

Stir the mixture at room temperature overnight. Monitor the reaction by TLC until the starting material is fully consumed.

-

Once complete, carefully acidify the reaction mixture to a pH of approximately 3-4 with a dilute solution of hydrochloric acid (e.g., 1M HCl).

-

The precipitated carboxylic acid is collected by filtration, washed with cold water, and dried under vacuum to yield the precursor 1 .[5]

The Core Reaction: Amide Bond Formation

With the key carboxylic acid precursor (1) in hand, the final step is the formation of the amide bond with methylamine. Direct condensation is inefficient; therefore, the carboxylic acid must first be "activated." A highly effective and industrially common method is the conversion of the carboxylic acid to a more reactive acyl chloride.

Causality of Activation: The hydroxyl group (-OH) of a carboxylic acid is a poor leaving group. Converting it to an acyl chloride (-COCl) using reagents like thionyl chloride (SOCl₂) or oxalyl chloride replaces the -OH with a chloride ion, which is an excellent leaving group. This dramatically increases the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack by methylamine.

A Korean patent describes a similar procedure for related thiazole carboxamides, utilizing thionyl chloride for activation followed by reaction with an amine in the presence of pyridine.[6] Pyridine acts as a base to neutralize the HCl generated during both the acyl chloride formation and the subsequent amidation, preventing the protonation of the methylamine nucleophile.

Figure 2: General workflow for the final amidation step.

Detailed Experimental Protocol

Synthesis of N-Methyl-2-(methylamino)-1,3-thiazole-4-carboxamide

| Reagent | Molar Eq. | MW ( g/mol ) | CAS No. |

| 2-(Methylamino)-1,3-thiazole-4-carboxylic acid (1) | 1.0 | 158.18 | 45032346-73-6 |

| Thionyl Chloride (SOCl₂) | 1.2 | 118.97 | 7719-09-7 |

| Dichloromethane (DCM) | - | 84.93 | 75-09-2 |

| Methylamine (2M solution in THF) | 1.5 | 31.06 | 74-89-5 |

| Pyridine | 3.0 | 79.10 | 110-86-1 |

Procedure:

-

Activation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 2-(methylamino)-1,3-thiazole-4-carboxylic acid (1) (1.0 eq). Suspend the acid in anhydrous dichloromethane (DCM). Add a catalytic amount of N,N-dimethylformamide (DMF).

-

Cool the suspension to 0 °C in an ice bath. Slowly add thionyl chloride (1.2 eq) dropwise via a syringe.

-

After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the mixture to reflux (approx. 40 °C) for 2 hours.[6] The solution should become clear, indicating the formation of the acyl chloride.

-

Amidation: Cool the reaction mixture back down to 0 °C. In a separate flask, dissolve pyridine (3.0 eq) in anhydrous DCM.

-

Slowly add the methylamine solution (1.5 eq, 2M in THF) to the acyl chloride solution, followed by the dropwise addition of the pyridine/DCM solution. Maintain the temperature at 0 °C during the addition.

-

Once the additions are complete, allow the reaction to slowly warm to room temperature and stir for an additional 3-5 hours, or until TLC analysis indicates the consumption of the acyl chloride intermediate.

-

Work-up and Purification: Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel and dilute with more DCM.

-

Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude solid by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.[1]

-

Characterization: Combine the pure fractions and remove the solvent under reduced pressure to yield N-Methyl-2-(methylamino)-1,3-thiazole-4-carboxamide as a solid. Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.

Expected Data & Characterization

| Analysis | Expected Results |

| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): ~7.5 (s, 1H, thiazole-H), ~6.5 (br s, 1H, NH-Me), ~5.8 (br s, 1H, NH-CO), ~3.1 (d, 3H, N-CH₃), ~2.9 (d, 3H, CO-N-CH₃). |

| ¹³C NMR (101 MHz, CDCl₃) | δ (ppm): ~168 (C=O, amide), ~163 (C=N, thiazole), ~145 (C-S, thiazole), ~115 (C-H, thiazole), ~32 (N-CH₃), ~26 (CO-N-CH₃). |

| MS (ESI+) | Expected m/z: 172.06 [M+H]⁺ for C₆H₉N₃OS. |

| Appearance | Likely a white to off-white solid.[7] |

Safety and Handling

-

Thionyl Chloride: Highly corrosive, toxic, and a strong lachrymator. It reacts violently with water to release toxic gases (HCl and SO₂). All manipulations must be performed in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

-

Methylamine: A flammable and toxic gas/solution with a strong odor. It is a respiratory irritant. Handle only in a fume hood.

-

Pyridine: Flammable, harmful if swallowed or inhaled, and can cause skin irritation. It has a strong, unpleasant odor.

-

Dichloromethane (DCM): A volatile solvent and a suspected carcinogen. Minimize inhalation and skin contact.

Conclusion

The synthetic route detailed in this guide, centered around the activation of a carboxylic acid to an acyl chloride followed by amidation, represents a robust and scalable method for the preparation of N-Methyl-2-(methylamino)-1,3-thiazole-4-carboxamide. By understanding the chemical principles behind each step, from the foundational Hantzsch synthesis of the core ring to the critical activation for amide coupling, researchers can reliably produce this and related thiazole carboxamide derivatives for further investigation in drug discovery and development programs.

References

-

Yin, H., et al. (2022). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

-

Cai, W-X., et al. (2012). Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. Molecules. Available at: [Link]

-

Abdellatif, K. R. A., et al. (2022). Synthesis and in-Silico Studies of Some New Thiazole Carboxamide Derivatives with Theoretical Investigation. Polycyclic Aromatic Compounds. Available at: [Link]

-

Lee, G., & Lee, Y. (2019). Synthesis of 2-Amino-5-Carboxamide Thiazole Derivatives via Dehydrative Cyclization of Thiourea Intermediate Resin on Solid Phase. ACS Combinatorial Science. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. Available at: [Link]

-

Ivaniuk, A., et al. (2023). Synthesis of Novel Thiazole Derivatives Bearing β-Amino Acid and Aromatic Moieties as Promising Scaffolds for the Development of New Antibacterial and Antifungal Candidates Targeting Multidrug-Resistant Pathogens. Pharmaceuticals. Available at: [Link]

-

Rao, C. V., et al. (2013). Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica. Available at: [Link]

-

ResearchGate. (2008). Thiazolecarboxylic Acid Derivatives. Part 1. N-Substituted 2-Amino-4-methylthiazole-5-carboxylic Acid Derivatives. Available at: [Link]

- Hanmi Pharm. Ind. Co. Ltd. (1999). Process for preparation of 2-aminothiazolecarboxamide derivatives. Google Patents.

-

Balanean, L., et al. (2014). Synthesis of Novel 2-metylamino-4-substituted-1,3-thiazoles with Antiproliferative Activity. Revista de Chimie. Available at: [Link]

-

Biointerface Research in Applied Chemistry. (2021). Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. Available at: [Link]

-

PubChem. (n.d.). 2-(Methylamino)-1,3-thiazole-4-carboxylic acid hydrate. Available at: [Link]

-

Wang, Y-G., et al. (2013). 5-Methyl-N-(1,3-thiazol-2-yl)isoxazole-4-carboxamide. Acta Crystallographica Section E. Available at: [Link]

-

Akter, T., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules. Available at: [Link]

Sources

- 1. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents | MDPI [mdpi.com]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. bepls.com [bepls.com]

- 5. 2-(Methylamino)-1,3-thiazole-4-carboxylic acid hydrate | C5H8N2O3S | CID 50944308 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. KR100212635B1 - Process for preparation of 2-aminothiazolecarboxamide derivatives - Google Patents [patents.google.com]

- 7. Buy N-(2-amino-2-methylpropyl)-2-chloro-1,3-thiazole-4-carboxamide [smolecule.com]

An In-Depth Technical Guide to the Physicochemical Properties of N-Methyl-2-(methylamino)-1,3-thiazole-4-carboxamide

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of N-Methyl-2-(methylamino)-1,3-thiazole-4-carboxamide, a heterocyclic compound of interest in medicinal chemistry and drug discovery. In the absence of extensive direct experimental data for this specific molecule, this document synthesizes information from closely related structural analogs and established analytical methodologies to present a robust profile. The guide delves into the structural features, predicted and experimentally-derived physicochemical parameters, and detailed protocols for their empirical determination. This document is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and application of this and similar thiazole carboxamide derivatives.

Introduction and Molecular Structure

N-Methyl-2-(methylamino)-1,3-thiazole-4-carboxamide (CAS Registry Number: 1365272-30-5; Molecular Formula: C₆H₉N₃OS) is a member of the 2-aminothiazole class of compounds, which are recognized as privileged structures in medicinal chemistry due to their wide range of biological activities. The core structure features a five-membered thiazole ring, a key heterocycle found in numerous FDA-approved drugs. The substituents—a methylamino group at the 2-position and an N-methylcarboxamide at the 4-position—are critical in defining the molecule's polarity, hydrogen bonding capacity, and overall three-dimensional shape, all of which influence its pharmacokinetic and pharmacodynamic profiles.

| Identifier | Value |

| IUPAC Name | N-methyl-2-(methylamino)-1,3-thiazole-4-carboxamide |

| CAS Registry No. | 1365272-30-5 |

| Molecular Formula | C₆H₉N₃OS |

| Molecular Weight | 171.22 g/mol |

| Canonical SMILES | CNC(=O)C1=CSC(NC)=N1 |

| InChI Key | SCKUMUAJSWJVDN-UHFFFAOYSA-N |

Physicochemical Properties: A Synthesized Analysis

| Property | Estimated/Analog-Derived Value | Rationale and Comparative Analogs |

| Melting Point (°C) | 160 - 180 | The presence of multiple hydrogen bond donors and acceptors suggests a crystalline solid with a relatively high melting point. For comparison, 2-amino-4-methylthiazole has a melting point of 44-47°C, while the related 2-Amino-thiazole-4-carboxamide, which has a primary amide, has a predicted boiling point of 460.3°C, indicating strong intermolecular forces.[1][2] The N-methylation in the target compound may slightly reduce hydrogen bonding potential compared to a primary amine or amide, but a solid state at room temperature is expected. |

| Boiling Point (°C) | > 300 (decomposes) | High molecular weight and polarity suggest a high boiling point. However, similar complex heterocyclic structures often decompose before boiling at atmospheric pressure. The predicted boiling point for the less substituted 2-Amino-thiazole-4-carboxamide is 460.3°C.[1] |

| Aqueous Solubility | Moderately Soluble | The molecule possesses both polar functional groups (amide, amino groups) capable of hydrogen bonding with water and a small hydrophobic backbone. The parent compound, 2-aminothiazole, has a water solubility of 100 g/L at 20°C.[3][4] The additional polar groups in the target molecule would likely enhance aqueous solubility. |

| pKa | Basic pKa: 4.5 - 5.5 | The most basic nitrogen is likely the endocyclic thiazole nitrogen, followed by the exocyclic methylamino group. The pKa of 2-aminothiazole is approximately 5.36.[3][5] The electronic nature of the carboxamide group at the 4-position will influence this value. |

| LogP | 0.5 - 1.5 | The calculated XLogP3 for the similar 2-Amino-thiazole-4-carboxamide is -0.2, suggesting hydrophilicity.[1] However, the addition of two methyl groups in the target compound will increase lipophilicity. The predicted LogP for N-methyl-N-propyl-1,3-thiazole-5-carboxamide is 1.6.[6] Therefore, a slightly positive LogP value is anticipated. |

Spectroscopic Profile: Theoretical Elucidation

A comprehensive spectroscopic analysis is crucial for the structural confirmation and purity assessment of N-Methyl-2-(methylamino)-1,3-thiazole-4-carboxamide. The following is a predicted spectroscopic profile based on the analysis of its functional groups and data from analogous structures.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be characterized by distinct signals corresponding to the methyl groups and the thiazole proton.

-

Thiazole Proton (H5): A singlet is expected in the aromatic region, likely between δ 7.0-8.0 ppm.

-

N-methyl (carboxamide): A singlet, potentially a doublet if there is restricted rotation around the C-N bond, is anticipated around δ 2.8-3.2 ppm.

-

N-methyl (amino): A singlet is expected around δ 2.9-3.3 ppm.

-

NH Proton (amino): A broad singlet, exchangeable with D₂O, is expected in the region of δ 5.0-7.0 ppm, with its chemical shift being concentration and solvent dependent.

-

NH Proton (carboxamide): A broad singlet or a quartet (if coupled to the N-methyl protons), exchangeable with D₂O, is anticipated around δ 7.5-8.5 ppm.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide key information about the carbon skeleton.

-

Carbonyl Carbon (C=O): A signal in the downfield region, typically δ 160-170 ppm.[7]

-

Thiazole Carbons (C2, C4, C5): These carbons are expected to resonate in the aromatic region, with C2 being the most downfield (δ ~165-175 ppm), followed by C4 (δ ~140-150 ppm), and C5 (δ ~110-120 ppm).[8]

-

N-methyl Carbons: Two distinct signals are expected for the two methyl groups, likely in the range of δ 25-35 ppm.

FT-IR Spectroscopy

The infrared spectrum will be dominated by absorptions from the amide and amine functional groups.

-

N-H Stretching (Amine and Amide): Broad absorptions are expected in the region of 3200-3400 cm⁻¹.[9]

-

C-H Stretching (Methyl): Absorptions around 2850-2960 cm⁻¹.

-

C=O Stretching (Amide I band): A strong, sharp absorption is anticipated between 1640-1680 cm⁻¹.[10]

-

N-H Bending (Amide II band): A medium to strong absorption around 1550-1620 cm⁻¹.[11]

-

C=N and C=C Stretching (Thiazole ring): Absorptions in the 1400-1600 cm⁻¹ region.

Mass Spectrometry

Electron impact (EI) or electrospray ionization (ESI) mass spectrometry would be suitable for determining the molecular weight and fragmentation pattern.

-

Molecular Ion (M⁺): A prominent molecular ion peak is expected at m/z = 171.

-

Fragmentation Pattern: Common fragmentation pathways for thiazole derivatives involve cleavage of the ring.[12] For the target molecule, fragmentation could involve the loss of the N-methylcarboxamide side chain or cleavage of the methylamino group.

Experimental Protocols for Physicochemical Characterization

To obtain definitive data for N-Methyl-2-(methylamino)-1,3-thiazole-4-carboxamide, the following standardized experimental protocols are recommended.

Melting Point Determination

The melting point provides a quick assessment of purity. A sharp melting range (typically < 2°C) is indicative of a pure compound.

Methodology: Capillary Melting Point Apparatus (e.g., Mel-Temp)

-

Sample Preparation: Finely powder a small amount of the crystalline sample.

-

Capillary Loading: Tap the open end of a capillary tube into the powdered sample to load a small amount of material (2-3 mm height).

-

Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Heating: Heat the sample rapidly to about 20°C below the expected melting point, then reduce the heating rate to 1-2°C per minute.

-

Observation: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting).

Caption: Workflow for melting point determination.

Boiling Point Determination

Given the likelihood of decomposition at high temperatures, boiling point determination should be conducted under reduced pressure (vacuum distillation).

Methodology: Micro-Boiling Point Determination

-

Apparatus Setup: Place a small amount of the liquid sample in a test tube with a boiling chip.

-

Thermometer Placement: Position a thermometer with the bulb above the liquid surface to measure the vapor temperature.

-

Heating: Gently heat the sample until it boils and a reflux ring of condensate is observed on the walls of the test tube, level with the thermometer bulb.

-

Reading: The stable temperature at which the liquid and vapor are in equilibrium is the boiling point.

Aqueous Solubility Determination

The OECD Guideline 105 (Flask Method) is a standardized protocol for determining water solubility.[4][9][13]

Methodology: Shake-Flask Method

-

Sample Preparation: Add an excess amount of the solid compound to a known volume of distilled water in a flask.

-

Equilibration: Agitate the flask at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the undissolved solid to settle, or centrifuge the solution to separate the solid and liquid phases.

-

Analysis: Carefully withdraw an aliquot of the clear supernatant and determine the concentration of the dissolved compound using a suitable analytical technique (e.g., HPLC-UV, LC-MS).

Caption: OECD 105 Shake-Flask solubility workflow.

pKa Determination

Potentiometric titration is a highly accurate method for determining the acid dissociation constant (pKa).

Methodology: Potentiometric Titration

-

Solution Preparation: Dissolve a precisely weighed amount of the compound in a suitable solvent (e.g., water or a water/co-solvent mixture).

-

Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) while monitoring the pH using a calibrated pH meter.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point.

Caption: Workflow for pKa determination by potentiometric titration.

LogP (Octanol-Water Partition Coefficient) Determination

The shake-flask method is the gold standard for experimentally determining the LogP value, which is a measure of a compound's lipophilicity.

Methodology: Shake-Flask Method

-

Solvent Saturation: Pre-saturate n-octanol with water and water with n-octanol.

-

Partitioning: Dissolve the compound in one of the phases and then add the other phase in a separatory funnel.

-

Equilibration: Shake the funnel for a set period to allow the compound to partition between the two phases.

-

Phase Separation: Allow the two phases to separate completely.

-

Analysis: Determine the concentration of the compound in both the n-octanol and aqueous phases using a suitable analytical method (e.g., HPLC-UV).

-

Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in n-octanol to the concentration in water. LogP is the base-10 logarithm of P.

Conclusion

N-Methyl-2-(methylamino)-1,3-thiazole-4-carboxamide is a molecule with significant potential in drug discovery, warranting a thorough understanding of its physicochemical properties. This guide has provided a comprehensive, albeit partially predictive, profile of this compound. The presented data, derived from a careful analysis of structural analogs and established scientific principles, offers a solid foundation for further experimental investigation. The detailed protocols outlined herein provide a clear path for the empirical determination of these crucial parameters, enabling researchers to build upon this foundational knowledge in their pursuit of novel therapeutics.

References

-

ChemicalBook. 2-Aminothiazol | 96-50-4.

-

PubChem. N-methyl-N-propyl-1,3-thiazole-5-carboxamide.

-

FILAB. Solubility testing in accordance with the OECD 105.

-

Echemi. 2-Amino-thiazole-4-carboxamide.

-

PubChem. 2-Aminothiazole.

-

OECD (1995), Test No. 105: Water Solubility, OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing, Paris.

-

PubChem. 2-Amino-4-methylthiazole.

-

Der Pharma Chemica. Synthesis of novel 2-amino thiazole derivatives.

-

CymitQuimica. 2-Amino-thiazole-4-carboxamide.

-

ResearchGate. Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives.

-

ChemicalBook. 2-Aminothiazole | 96-50-4.

-

Chemsrc. CAS#:82586-66-1 | Ethyl 2-(dimethylaminomethyl)-4-thiazolecarboxylate.

-

PubChem. N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-1,3-benzothiazole-6-carboxamide.

-

Asian Journal of Chemistry. 13C-NMR Studies of Some Heterocyclically Substituted Chromones.

-

MDPI. Synthesis of Novel Thiazole Derivatives Bearing β-Amino Acid and Aromatic Moieties as Promising Scaffolds for the Development of New Antibacterial and Antifungal Candidates Targeting Multidrug-Resistant Pathogens.

-

PubChem. 2-Aminothiazole-4-carboxylic acid.

-

Wikipedia. 2-Aminothiazole.

-

ResearchGate. Synthesis of Novel 2-metylamino-4-substituted-1,3-thiazoles with Antiproliferative Activity.

-

PMC. DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components.

-

Thermo Fisher Scientific. 2-(Dimethylamino)thiazole-5-carboxaldehyde, 97% 1 g.

-

Sigma-Aldrich. 2-Amino-4-methylthiazole 98 1603-91-4.

-

The Royal Society of Chemistry. SUPPORTING INFORMATION.

-

PMC. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment.

-

Chemistry LibreTexts. 11.5: Infrared Spectra of Some Common Functional Groups.

-

Oregon State University. Spectroscopy of Carboxylic Acid Derivatives.

-

WebSpectra. IR Absorption Table.

-

PubChem. 2-Methylthiazole.

-

Chemistry LibreTexts. 21.10: Spectroscopy of Carboxylic Acid Derivatives.

-

Sigma-Aldrich. 2-Aminothiazole for synthesis 96-50-4.

-

PubChem. 4-methyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl).

-

The University of Queensland. and ortho-aminophenyl benzothiazoles using NMR and DFT calculations.

-

ResearchGate. Table 2 Selected IR and 1 H NMR data for the aminothiazole compounds...

-

NIH. Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials.

-

ResearchGate. Synthesis and biological activities of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives | Request PDF.

-

Beilstein Journal of Organic Chemistry. Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones.

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns.

-

Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts.

-

Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts.

-

Mass Spectrometry: Fragmentation.

-

13-C NMR Chemical Shift Table.pdf.

-

ChemicalBook. N-[(DIMETHYLAMINO)METHYLENE]-2-METHYL-4-(TRIFLUOROMETHYL)-1,3-THIAZOLE-5-CARBOXAMIDE) Product Description.

-

ACS Publications. Promiscuous 2-Aminothiazoles (PrATs): A Frequent Hitting Scaffold | Journal of Medicinal Chemistry.

-

PMC. New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies.

-

BLDpharm. 1176726-73-0|2-((Diethylamino)methyl)thiazole-4-carboxylic acid.

-

Chemistry LibreTexts. Interpreting C-13 NMR Spectra.

-

International Journal of Materials and Chemistry. Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.

-

ResearchGate. The ¹H & ¹³C NMR spectra of thiazole derivative 10d.

Sources

- 1. echemi.com [echemi.com]

- 2. 2-氨基-4-甲基噻唑 98% | Sigma-Aldrich [sigmaaldrich.com]

- 3. 2-Aminothiazol | 96-50-4 [m.chemicalbook.com]

- 4. 2-Aminothiazole - Wikipedia [en.wikipedia.org]

- 5. 2-Aminothiazole | 96-50-4 [chemicalbook.com]

- 6. N-methyl-N-propyl-1,3-thiazole-5-carboxamide | C8H12N2OS | CID 153839889 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. asianpubs.org [asianpubs.org]

- 9. rsc.org [rsc.org]

- 10. 444040010 [thermofisher.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Ethyl 2-amino-1,3-thiazole-4-carboxylate CAS#: 5398-36-7 [m.chemicalbook.com]

An In-depth Technical Guide to the Biological Activity of Thiazole Carboxamide Derivatives

Abstract: The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone in medicinal chemistry. When functionalized with a carboxamide moiety, this scaffold gives rise to a class of derivatives with a vast and potent range of biological activities. The carboxamide group's ability to form critical hydrogen bonds enhances binding affinity to a multitude of biological targets, making these compounds highly effective modulators of physiological and pathological processes.[1][2] This guide provides a comprehensive exploration of the significant biological activities of thiazole carboxamide derivatives, focusing on their mechanisms of action, structure-activity relationships, and the experimental methodologies used for their evaluation. We delve into their applications as anticancer, antimicrobial, and anti-inflammatory agents, offering field-proven insights for researchers and drug development professionals.

The Thiazole Carboxamide Scaffold: A Privileged Structure in Drug Discovery

The enduring interest in thiazole derivatives stems from their presence in numerous natural products and FDA-approved drugs, such as the antiretroviral Ritonavir and the anticancer agent Dasatinib.[3][4] The thiazole nucleus is not merely a passive structural component; its aromaticity and the presence of heteroatoms contribute to its metabolic stability and diverse interaction capabilities.

The Crucial Role of the Carboxamide Linker

The carboxamide functional group (-CONH-) is a bioisostere for the peptide bond and is integral to the biological activity of these derivatives. Its hydrogen bond donor (N-H) and acceptor (C=O) sites allow for specific, high-affinity interactions with amino acid residues in the active sites of enzymes and receptors.[1][2] This directed binding is a primary reason for the potent inhibitory activities observed across different target classes.

Structural Diversity and Synthetic Accessibility

Thiazole carboxamides can be synthesized through robust and versatile chemical methods, most notably the Hantzsch thiazole synthesis.[5] This allows for systematic structural modifications at multiple positions of the thiazole ring and the carboxamide's nitrogen substituent. This synthetic tractability is key to optimizing potency, selectivity, and pharmacokinetic properties through the exploration of structure-activity relationships (SAR).

A general synthetic approach involves the reaction of α-haloketones with thioamides, followed by amide coupling to introduce the carboxamide functionality.

Caption: Generalized workflow for the synthesis of thiazole carboxamide derivatives.

Major Biological Activities and Mechanisms of Action

Thiazole carboxamides have demonstrated a remarkable breadth of activity. The following sections detail the most significant of these, focusing on the underlying molecular mechanisms.

Anticancer Activity

This class of compounds exhibits potent antiproliferative and cytotoxic effects against a wide range of human cancer cell lines.[6][7] Their primary mechanism often involves the inhibition of protein kinases, which are critical regulators of cell growth, proliferation, and survival.[4]

Mechanism of Action: Kinase Inhibition Many cancers are driven by aberrant kinase signaling. Thiazole carboxamides have been designed as potent inhibitors of several key oncogenic kinases:

-

c-Met Kinase: Derivatives have been developed that show high potency against the c-Met receptor tyrosine kinase, which is often dysregulated in various tumors. Inhibition of c-Met blocks downstream signaling, leading to cell cycle arrest and apoptosis.[1][8][9]

-

Akt Kinases: As pan-inhibitors of Akt isoforms (Akt1, 2, and 3), these compounds can shut down a central node in cell survival pathways, potently inhibiting the phosphorylation of downstream targets like MDM2 and GSK3β.[10]

-

Src-family Kinases: Specific derivatives act as potent inhibitors of Src-family kinases such as p56(Lck), which are involved in T-cell signaling and have implications for treating certain leukemias and autoimmune diseases.[11]

Caption: Experimental workflow for the MTT cytotoxicity assay.

In Silico Approach: Molecular Docking

Principle: Molecular docking is a computational technique that predicts the preferred orientation of one molecule (ligand) when bound to a second (receptor, e.g., a protein). It is invaluable for understanding binding modes and guiding SAR studies.

Workflow:

-

Receptor Preparation: Obtain the 3D crystal structure of the target protein (e.g., c-Met kinase, COX-2) from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and defining the binding site.

-

Ligand Preparation: Generate the 3D structure of the thiazole carboxamide derivative and optimize its geometry to find the lowest energy conformation.

-

Docking Simulation: Use docking software (e.g., AutoDock, Glide) to systematically place the ligand in the receptor's active site, exploring various poses and orientations.

-

Scoring and Analysis: The software calculates a binding score (e.g., binding affinity in kcal/mol) for each pose. Analyze the top-scoring poses to identify key interactions, such as hydrogen bonds formed by the carboxamide group, and hydrophobic interactions. [8][12]

Structure-Activity Relationship (SAR) Insights

Systematic modification of the thiazole carboxamide scaffold has yielded crucial insights into the structural requirements for potent biological activity.

-

Substituents on the Amide Nitrogen: The nature of the aryl or alkyl group attached to the carboxamide nitrogen is critical. For COX inhibitors, bulky groups like tert-butyl or substituted phenyl rings can enhance potency and selectivity. [12][13]* Position 2 of the Thiazole Ring: For kinase inhibitors, this position often interacts with the hinge region of the kinase active site. Substituted phenyl or heteroaryl groups at this position are common features of potent inhibitors. [6][10]* Position 4 of the Thiazole Ring: Small alkyl groups (e.g., methyl) or trifluoromethyl groups at this position can influence the overall conformation and electronic properties of the molecule, impacting activity. [6][14] Table 2: Example of SAR for COX-2 Inhibitory Activity

Compound ID N-substituent (R3) C2-substituent (R) COX-2 IC50 (µM) Selectivity Index (COX-1/COX-2) Reference 2a 3,4,5-trimethoxyphenyl 3-methoxyphenyl 0.958 2.766 [12] 2b 4-tert-butylphenyl 3-methoxyphenyl 0.191 1.251 [12] | 2j | 4-fluorophenyl | 3-methoxyphenyl | 0.957 | 1.507 | [12]|

Analysis: The data suggests that a bulky, lipophilic group like tert-butyl at the para-position of the N-phenyl ring (Compound 2b ) significantly enhances potency against COX-2 compared to trimethoxy or fluoro substituents. [12]

Future Directions and Conclusion

The thiazole carboxamide scaffold remains a highly fertile ground for drug discovery. Future research will likely focus on:

-

Multitarget Agents: Designing single molecules that can modulate multiple targets involved in complex diseases like cancer. [2]* Improving Pharmacokinetics: Optimizing ADME (Absorption, Distribution, Metabolism, and Excretion) properties to develop orally bioavailable drug candidates. [8]* Combating Drug Resistance: Developing derivatives that are effective against resistant strains of bacteria or cancer cell lines. [1] In conclusion, thiazole carboxamide derivatives represent a privileged and versatile class of compounds with a broad spectrum of potent biological activities. Their synthetic accessibility, combined with the crucial role of the carboxamide linker in target binding, ensures their continued importance in the development of novel therapeutics for a wide range of human diseases.

References

-

Laconde, G., et al. (2012). New thiazole carboxamides as potent inhibitors of Akt kinases. PubMed. Available at: [Link]

-

Yuan, H., et al. (2023). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

-

Das, J., et al. (2004). Discovery of novel 2-(aminoheteroaryl)-thiazole-5-carboxamides as potent and orally active Src-family kinase p56(Lck) inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

-

Hassan, A. S., et al. (2022). Thiazole-based kinase inhibitors for targeted cancer therapy. ResearchGate. Available at: [Link]

-

Liu, X.-H., et al. (2016). Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. Molecules. Available at: [Link]

-

Yuan, H., et al. (2023). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. PubMed. Available at: [Link]

-

Liu, X.-H., et al. (2016). Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. MDPI. Available at: [Link]

-

Yuan, H., et al. (2023). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. ResearchGate. Available at: [Link]

-

Hassan, S. S., et al. (2011). Synthesis and Biological Activities of 2-amino-thiazole-5-carboxylic Acid Phenylamide Derivatives. Archiv der Pharmazie. Available at: [Link]

-

Zhang, X., et al. (2016). Synthesis, antitumor activity and mechanism of action of novel 1,3-thiazole derivatives containing hydrazide-hydrazone and carboxamide moiety. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

-

Puscas, C., et al. (2015). New anti-inflammatory thiazolyl-carbonyl-thiosemicarbazides and thiazolyl-azoles with antioxidant properties as potential iNOS inhibitors. PubMed. Available at: [Link]

-

Al-Ostath, A., et al. (2021). Review of the synthesis and biological activity of thiazoles. Journal of Sulfur Chemistry. Available at: [Link]

-

Devgun, M., et al. (2022). Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. Indian Journal of Pharmaceutical Education and Research. Available at: [Link]

-

Swathykrishna, C. S., et al. (2023). Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. Journal of Chemical Reviews. Available at: [Link]

-

Puscas, C., et al. (2015). New anti-inflammatory thiazolyl-carbonyl-thiosemicarbazides and thiazolyl-azoles with antioxidant properties as potential iNOS inhibitors. Semantic Scholar. Available at: [Link]

-

Al-Hussain, S. A., et al. (2024). Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies. PLOS ONE. Available at: [Link]

-

Al-Hussain, S. A., et al. (2023). New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. ACS Omega. Available at: [Link]

-

Narasimhamurthy, K. H., et al. (2024). A review on progress of thiazole derivatives as potential anti-inflammatory agents. European Journal of Medicinal Chemistry Reports. Available at: [Link]

-

Singh, A., et al. (2024). Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents. ACS Omega. Available at: [Link]

-

Abdel-Wahab, B. F., et al. (2012). Synthesis, Characterization and Antimicrobial Activities of Some Thiazole Derivatives. ResearchGate. Available at: [Link]

-

Stasi, F., et al. (2019). Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance. Journal of Medicinal Chemistry. Available at: [Link]

-

Narasimhamurthy, K. H., et al. (2024). A review on progress of thiazole derivatives as potential anti-inflammatory agents. ScienceDirect. Available at: [Link]

-

Al-Hussain, S. A., et al. (2023). New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. PMC. Available at: [Link]

-

Kumar, R., & Singh, P. (2021). Antibacterial Activity of Thiazole and its Derivatives: A Review. Biointerface Research in Applied Chemistry. Available at: [Link]

-

Rahman, M. A., et al. (2024). Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. Future Medicinal Chemistry. Available at: [Link]

-

Al-Obaid, A. M., et al. (2022). Structure Activity Relationship. ResearchGate. Available at: [Link]

-

Kovacevic, I., et al. (2022). The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity. Journal of Biomolecular Structure and Dynamics. Available at: [Link]

-

Swathykrishna, C. S., et al. (2023). Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. Journal of Chemical Reviews. Available at: [Link]

-

Jadhav, P. M., et al. (2021). A review on biological and medicinal significance of thiazoles. Semantic Scholar. Available at: [Link]

Sources

- 1. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. archives.ijper.org [archives.ijper.org]

- 4. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives [mdpi.com]

- 7. Synthesis, antitumor activity and mechanism of action of novel 1,3-thiazole derivatives containing hydrazide-hydrazone and carboxamide moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. New thiazole carboxamides as potent inhibitors of Akt kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Discovery of novel 2-(aminoheteroaryl)-thiazole-5-carboxamides as potent and orally active Src-family kinase p56(Lck) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis and Structure-Activity Relationship of N-Methyl-2-(methylamino)-1,3-thiazole-4-carboxamide Structural Analogs

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-aminothiazole moiety is a cornerstone of medicinal chemistry, forming the structural basis of numerous clinically approved drugs.[1][2] This guide provides an in-depth exploration of a specific subclass: N-Methyl-2-(methylamino)-1,3-thiazole-4-carboxamide and its structural analogs. We will dissect the synthetic rationale, provide detailed experimental protocols, and analyze the structure-activity relationships (SAR) that govern the biological activity of these compounds, with a particular focus on their potential as kinase inhibitors. This document is intended to serve as a practical and theoretical resource for researchers engaged in the design and development of novel therapeutics based on this versatile scaffold.

Introduction: The 2-Aminothiazole Scaffold in Drug Discovery

The 2-aminothiazole core is considered a "privileged structure" in drug discovery, owing to its ability to engage in key hydrogen bonding interactions with biological targets, particularly the hinge region of kinase ATP-binding sites.[3] This has led to the development of numerous successful drugs, including the potent pan-Src family and Bcr-Abl kinase inhibitor, Dasatinib, used in the treatment of chronic myelogenous leukemia (CML).[3] The versatility of the 2-aminothiazole scaffold allows for chemical modification at multiple positions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.[3][4]

This guide focuses on a specific set of analogs centered around the N-Methyl-2-(methylamino)-1,3-thiazole-4-carboxamide core. By systematically exploring the impact of substitutions at the exocyclic amino group and the carboxamide nitrogen, we aim to provide a comprehensive understanding of the SAR for this compound class.

Synthetic Strategy and Methodologies

The synthesis of N-alkyl-2-(alkylamino)-1,3-thiazole-4-carboxamides can be approached through a convergent strategy, leveraging the well-established Hantzsch thiazole synthesis.[5][6] The overall workflow involves the synthesis of a central 2-amino-1,3-thiazole-4-carboxylate ester, followed by N-alkylation and subsequent amidation.

Caption: Synthetic workflow for the target compound.

Part 1: Synthesis of the Thiazole Core

The initial and crucial step is the construction of the thiazole ring via the Hantzsch synthesis.[5][6] This involves the condensation of an α-haloketone with a thiourea derivative. For our target scaffold, we will utilize ethyl bromopyruvate and N-methylthiourea.

Experimental Protocol: Synthesis of Ethyl 2-(methylamino)-1,3-thiazole-4-carboxylate

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add N-methylthiourea (1.0 eq) and absolute ethanol (10 mL/g of thiourea).

-

Addition of α-haloketone: Slowly add ethyl bromopyruvate (1.05 eq) to the stirring suspension at room temperature.

-

Reaction: Heat the mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (1:1).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

-

Purification: Redissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane.

Part 2: Saponification to the Carboxylic Acid

The ester intermediate is then hydrolyzed to the corresponding carboxylic acid, which is a necessary precursor for the subsequent amide coupling.

Experimental Protocol: Synthesis of 2-(Methylamino)-1,3-thiazole-4-carboxylic acid

-

Reaction Setup: Dissolve the ethyl 2-(methylamino)-1,3-thiazole-4-carboxylate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (3:1).

-

Hydrolysis: Add lithium hydroxide (LiOH) (1.5 eq) and stir the mixture at room temperature for 2-4 hours, or until TLC indicates complete consumption of the starting material.

-

Work-up: Remove the THF under reduced pressure. Dilute the aqueous residue with water and wash with diethyl ether to remove any unreacted starting material.

-

Acidification: Cool the aqueous layer in an ice bath and acidify to pH 3-4 with 1M HCl.

-

Isolation: The resulting precipitate is collected by vacuum filtration, washed with cold water, and dried under vacuum to yield the carboxylic acid.

Part 3: Amide Coupling

The final step is the coupling of the thiazole carboxylic acid with the desired amine. A variety of modern coupling reagents can be employed for this transformation, such as HATU or EDC in the presence of an activating agent like HOBt.[7][8][9]

Experimental Protocol: Synthesis of N-Methyl-2-(methylamino)-1,3-thiazole-4-carboxamide

-

Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the 2-(methylamino)-1,3-thiazole-4-carboxylic acid (1.0 eq) in anhydrous dimethylformamide (DMF).

-

Addition of Reagents: Add HATU (1.1 eq) and diisopropylethylamine (DIPEA) (2.5 eq) to the solution and stir for 10 minutes at room temperature.

-

Amine Addition: Add a solution of methylamine (1.2 eq, e.g., as a solution in THF or as methylamine hydrochloride with an additional equivalent of base) to the reaction mixture.

-

Reaction: Stir the reaction at room temperature for 12-24 hours. Monitor for completion by TLC or LC-MS.

-

Work-up: Dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash chromatography on silica gel.

Structure-Activity Relationship (SAR) Analysis

The biological activity of 2-aminothiazole derivatives can be significantly influenced by the nature of the substituents at various positions of the thiazole ring. For the N-Methyl-2-(methylamino)-1,3-thiazole-4-carboxamide scaffold, we will focus on the impact of varying the alkyl groups on the exocyclic nitrogen (R¹) and the carboxamide nitrogen (R²).

Caption: Potential mechanism of action via kinase pathway inhibition.

Given the structural similarities to known kinase inhibitors, it is plausible that N-Methyl-2-(methylamino)-1,3-thiazole-4-carboxamide analogs could target kinases involved in cell signaling pathways, such as those in the MAPK/ERK pathway.

In Vitro Biological Evaluation

To assess the biological activity of these analogs, a series of in vitro assays would be employed.

Experimental Protocol: In Vitro Kinase Inhibition Assay

-

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the synthesized compounds against a panel of purified kinases.

-

Procedure:

-

A reaction mixture containing the target kinase, a specific peptide substrate, and ATP in a suitable buffer is prepared.

-

The test compound, dissolved in DMSO, is added to the reaction mixture at various concentrations.

-

The reaction is initiated by the addition of [γ-³³P]ATP and incubated at 30°C for a defined period.

-

The reaction is stopped, and the phosphorylated substrate is captured on a filter membrane.

-

The amount of incorporated radioactivity is quantified using a scintillation counter.

-

IC₅₀ values are calculated by fitting the data to a dose-response curve.

-

Experimental Protocol: Cellular Antiproliferative Assay

-

Objective: To assess the ability of the compounds to inhibit the growth of cancer cell lines.

-

Procedure:

-

Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are treated with serial dilutions of the test compounds for 72 hours.

-

Cell viability is assessed using a colorimetric assay, such as the MTS assay.

-

The absorbance is measured, and the data is used to calculate the GI₅₀ (concentration required to inhibit cell growth by 50%).

-

Conclusion and Future Directions

This guide has provided a comprehensive framework for the synthesis and evaluation of N-Methyl-2-(methylamino)-1,3-thiazole-4-carboxamide and its structural analogs. The synthetic routes are robust and amenable to the generation of a diverse library of compounds for SAR studies. Based on the established importance of the 2-aminothiazole scaffold, these analogs hold significant promise as modulators of kinase activity and warrant further investigation as potential therapeutic agents.

Future work should focus on the synthesis of a broader range of analogs with diverse alkyl and functionalized substituents at the R¹ and R² positions to further refine the SAR. Additionally, target identification and validation studies will be crucial to elucidate the precise mechanism of action of the most potent compounds. In vivo efficacy and pharmacokinetic studies will then be necessary to assess the therapeutic potential of lead candidates.

References

-

Chemical Communications (RSC Publishing). (n.d.). Regioselective N-alkylation of 2-aminobenzothiazoles with benzylic alcohols. [Link]

-

PubMed. (n.d.). Design, synthesis and evaluation of 2-aminothiazole derivatives as sphingosine kinase inhibitors. [Link]

-

National Institutes of Health. (n.d.). 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies. [Link]

-

ResearchGate. (n.d.). Synthesis of N-alkylated 2-aminobenzothiazoles and thiazoles via reductive amination. [Link]

-

National Institutes of Health. (n.d.). 2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. Part 2. [Link]

-

ACS Publications. (n.d.). Alkylation of 2-Aminothiazoles. [Link]

-

PubMed. (2019). 2-Aminothiazole Derivatives as Selective Allosteric Modulators of the Protein Kinase CK2. 1. Identification of an Allosteric Binding Site. [Link]

-

MDPI. (2023). 2-Amino-1,3-benzothiazole: Endo N-Alkylation with α-Iodo Methyl Ketones Followed by Cyclization. [Link]

-

National Institutes of Health. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. [Link]

-

PubMed Central. (n.d.). Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis. [Link]

-

CEM. (n.d.). Hantzsch Ester Synthesis. [Link]

-

Acta Chimica Slovenica. (n.d.). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. [Link]

-

PubMed Central. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. [Link]

-

MDPI. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. [Link]

-

RSC Publishing. (n.d.). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. [Link]

-

National Institutes of Health. (n.d.). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. [Link]

-

Organic Chemistry Portal. (n.d.). Thiazole synthesis. [Link]

-

SynArchive. (n.d.). Hantzsch Thiazole Synthesis. [Link]

-

MDPI. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. [Link]

-

National Institutes of Health. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. [Link]

-

HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]

-

ResearchGate. (n.d.). Synthesis, Characterization and Antimicrobial Evaluation of some Thiazole-Derived Carbamates, Semicarbazones, Amides and Carboxamide. [Link]

-

Fisher Scientific. (n.d.). Amide Synthesis. [Link]

-

EXCLI Journal. (2025). Original article: SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. [Link]

-

Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 6. synarchive.com [synarchive.com]

- 7. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. hepatochem.com [hepatochem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to Substituted Thiazole Carboxamides: Synthesis, Biological Activity, and Therapeutic Potential

Executive Summary: The thiazole ring is a prominent heterocyclic scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. When combined with a carboxamide functional group, the resulting thiazole carboxamide structure offers a unique combination of hydrogen bonding capabilities and tunable physicochemical properties. This guide provides an in-depth analysis of substituted thiazole carboxamides, covering their synthesis, diverse biological activities, and evolution as therapeutic agents. It is intended for researchers and professionals in drug discovery and development, offering both foundational knowledge and field-proven insights into this important class of molecules.

The Thiazole Carboxamide Scaffold: A Cornerstone in Modern Medicinal Chemistry

The thiazole moiety is considered a "privileged scaffold" in drug discovery.[1] Its five-membered aromatic ring containing sulfur and nitrogen atoms provides a rigid framework capable of engaging in various non-covalent interactions with biological targets.[1] The addition of a carboxamide group (-CONH₂) introduces a critical hydrogen-bond donor and acceptor unit, which is frequently involved in anchoring molecules to the active sites of proteins like kinases and enzymes.[1] This combination has led to the development of thiazole carboxamides with a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral effects.[2][3][4]

The versatility of the thiazole carboxamide core allows for substitution at multiple positions, enabling chemists to fine-tune the molecule's steric, electronic, and pharmacokinetic properties. This adaptability is a key reason for its prevalence in both marketed drugs and developmental candidates.[5]

Foundational Synthetic Strategies

The construction of the substituted thiazole carboxamide scaffold can be achieved through several reliable synthetic routes. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

The Hantzsch Thiazole Synthesis: A Classic and Versatile Method

First described in 1887, the Hantzsch synthesis remains one of the most common and dependable methods for constructing the thiazole ring.[6] The reaction involves the condensation of an α-haloketone with a thioamide.[2][6][7]

Causality and Mechanistic Insights: The reaction is initiated by a nucleophilic attack of the sulfur atom from the thioamide onto the electrophilic carbon bearing the halogen in the α-haloketone.[7] This is followed by an intramolecular cyclization where the thioamide's nitrogen atom attacks the carbonyl carbon. The final step is a dehydration event that results in the formation of the stable, aromatic thiazole ring.[6][7] The robustness of this method allows for a wide variety of substituents on both the thioamide and the α-haloketone, making it a powerful tool for generating diverse libraries of thiazole derivatives.[8]

Experimental Protocol: Synthesis of a Model Thiazole Carboxamide Intermediate

This protocol describes a general procedure for the Hantzsch synthesis of a 2-amino-4-arylthiazole, a common precursor to thiazole carboxamides.

Materials:

-

2-Bromoacetophenone (1 equivalent)

-

Thiourea (1.5 equivalents)

-

Methanol or Ethanol

-

5% Sodium Carbonate (Na₂CO₃) solution

Procedure:

-

In a round-bottom flask, dissolve 2-bromoacetophenone (1 eq.) and thiourea (1.5 eq.) in methanol.[7]

-

Add a stir bar and heat the mixture with stirring (e.g., at 60-70 °C) for 30-60 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).[7]

-

Once the reaction is complete, allow the solution to cool to room temperature.[7]

-

Pour the reaction mixture into a beaker containing a 5% aqueous solution of sodium carbonate to neutralize the hydrobromic acid byproduct and precipitate the product.[7]

-

Collect the solid product by vacuum filtration, washing the filter cake with water to remove any remaining salts.[7]

-

Dry the collected solid. The resulting 2-amino-4-phenylthiazole is often pure enough for subsequent steps or can be recrystallized if necessary.[7]

Graphviz Workflow: Hantzsch Thiazole Synthesis

Caption: Workflow of the Hantzsch Thiazole Synthesis.

Biological Activities and Mechanistic Insights

Substituted thiazole carboxamides have been investigated for a vast array of therapeutic applications, with particularly significant findings in oncology and infectious diseases.[4]

Potent Kinase Inhibitors

A primary reason for the success of thiazole carboxamides in drug discovery is their effectiveness as kinase inhibitors.[9] Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer.[1]

Mechanism of Action: The thiazole carboxamide scaffold is well-suited to bind to the ATP-binding pocket of kinases. The amide group can form critical hydrogen bonds with the "hinge region" of the kinase, a key interaction for potent inhibition.[1] The thiazole ring and its substituents can then occupy adjacent hydrophobic pockets, enhancing both potency and selectivity. This "type II" inhibition can stabilize an inactive conformation of the kinase, offering advantages in overcoming certain types of drug resistance.[1] The discovery of Dasatinib, a potent pan-Src kinase inhibitor, highlighted the potential of the 2-aminothiazole-5-carboxamide template in this area.[10][11][12]

Graphviz Diagram: Kinase Inhibition Pathway

Caption: Mechanism of a Thiazole Carboxamide Kinase Inhibitor.

Anticancer and Antimicrobial Agents

Beyond kinase inhibition, these compounds exhibit broad anticancer activity through mechanisms like inducing apoptosis and cell cycle arrest.[1][5][13] Numerous studies have demonstrated the cytotoxicity of novel thiazole carboxamide derivatives against various human cancer cell lines, including lung, breast, and colorectal cancer.[3][13][14]

Furthermore, the thiazole scaffold is present in various antimicrobial agents.[2][4] Derivatives have shown promising activity against both Gram-positive and Gram-negative bacteria as well as various fungal strains.[4][13]

Structure-Activity Relationship (SAR) Deep Dive

The development of potent thiazole carboxamide inhibitors is driven by iterative cycles of synthesis and biological testing to understand the structure-activity relationship (SAR). SAR studies reveal how modifications to different parts of the molecule affect its biological activity.

For a typical thiazole carboxamide kinase inhibitor, the molecule can be dissected into three key regions:

-

The "Hinge-Binding" fragment: Usually the thiazole-carboxamide core itself.

-

The "Solvent-Front" substituent: Groups extending into the solvent-exposed region, which can be modified to improve solubility and pharmacokinetic properties.

-

The "Hydrophobic Pocket" substituent: Aromatic or aliphatic groups that occupy hydrophobic regions of the ATP binding site.

SAR Summary Table: Hypothetical c-Met Kinase Inhibitors

The following table illustrates a hypothetical SAR for a series of thiazole carboxamides targeting the c-Met kinase, a key target in oncology.[1]

| Compound ID | R1 (at C2-position) | R2 (Amide substituent) | c-Met IC₅₀ (nM) |

| 1a | Phenyl | 4-Fluorophenyl | 50.1 |

| 1b | 2-Chlorophenyl | 4-Fluorophenyl | 25.5 |

| 1c | Phenyl | 3,4-Difluorophenyl | 41.5 |

| 1d | 2-Chlorophenyl | 3,4-Difluorophenyl | 15.2 |

| 1e | 2-Chlorophenyl | 4-(Piperazin-1-yl)phenyl | 2.5 |

Data is illustrative, based on trends observed in the literature.[1]

SAR Insights:

-

R1 Group: Introducing an electron-withdrawing group like chlorine at the ortho-position of the C2-phenyl ring (compare 1a to 1b ) often enhances potency, potentially by inducing a favorable conformation for binding.

-

R2 Group: The nature of the amide substituent is critical. While fluorine substitution has a modest effect (compare 1b to 1d ), introducing a basic amine moiety like a piperazine group (compound 1e ) can dramatically increase potency.[11] This is often due to the formation of an additional salt-bridge interaction with an acidic residue (e.g., Aspartic acid) in the active site and improved solubility.

Experimental Protocols: Biological Evaluation

In Vitro Cytotoxicity: MTT Assay

The MTT assay is a standard colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity after exposure to a test compound.

Principle: Metabolically active, viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance after solubilizing the crystals.

Protocol:

-

Cell Plating: Seed cancer cells (e.g., A549, MCF-7) into a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well) and incubate for 24 hours to allow for cell attachment.[15][16]

-

Compound Treatment: Prepare serial dilutions of the thiazole carboxamide test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control.

-

Incubation: Incubate the plate for a specified duration (e.g., 48 or 72 hours) at 37 °C in a humidified CO₂ incubator.[16]

-

MTT Addition: Add 10-20 µL of a 5 mg/mL MTT solution in PBS to each well and incubate for an additional 2-4 hours.[15][17] The appearance of a purple precipitate should be visible under a microscope.[15]

-

Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[16] Mix gently on an orbital shaker for 15 minutes.

-

Absorbance Reading: Measure the absorbance of each well using a microplate spectrophotometer at a wavelength of 570-590 nm.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth).

Future Perspectives and Emerging Frontiers

The therapeutic journey of substituted thiazole carboxamides is far from over. Current research is exploring their potential in new areas, such as inhibitors of vanin-1 for inflammatory bowel disease and as potent antioxidant agents.[18][19] The development of novel synthetic methodologies, including multicomponent and flow chemistry reactions, will enable the rapid generation of more complex and diverse chemical libraries.[8] Furthermore, the application of computational methods, such as molecular docking and DFT studies, will continue to refine the rational design of next-generation thiazole carboxamide therapeutics with enhanced potency, selectivity, and drug-like properties.[18][20]

References

-

Gao, C., et al. (2023). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

-

Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Available at: [Link]

-

CUTM Courseware. (n.d.). Thiazole. Available at: [Link]

-

Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Available at: [Link]

-

International Journal of Pharmaceutical Research & Allied Sciences. (2020). A REVIEW ON SUBSTITUTED THIAZOLE DERIVATIVES AND ITS PHARMACOLOGICAL ACTIVITIES. International Journal of Pharmaceutical Research & Allied Sciences. Available at: [Link]

-

Das, J., et al. (2006). 2-Aminothiazole as a Novel Kinase Inhibitor Template. Structure−Activity Relationship Studies toward the Discovery of N-(2-Chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (Dasatinib, BMS-354825) as a Potent pan-Src Kinase Inhibitor. ACS Publications. Available at: [Link]

-

SynArchive. (n.d.). Hantzsch Thiazole Synthesis. Available at: [Link]

-

El-Sayed, N. N. E., et al. (2019). Synthesis and Biological Evaluation of Some Novel Thiazole-Based Heterocycles as Potential Anticancer and Antimicrobial Agents. Molecules. Available at: [Link]

-

Das, J., et al. (2006). 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor. Journal of Medicinal Chemistry. Available at: [Link]

-

Abd, A. H., et al. (2023). MTT (Assay protocol). protocols.io. Available at: [Link]

-

National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Available at: [Link]

-

Das, J., et al. (2006). 2-Aminothiazole as a Novel Kinase Inhibitor Template. Structure−Activity Relationship Studies toward the Discovery of N-(2-Chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (Dasatinib, BMS-354825) as a Potent pan-Src Kinase Inhibitor. Journal of Medicinal Chemistry. Available at: [Link]

-

Cai, W.-X., et al. (2016). Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. Molecules. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of thiazoles. Available at: [Link]

-

Rahman, N. A., et al. (2021). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Malaysian Journal of Chemistry. Available at: [Link]

-

Ebaida, M. S., et al. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Medicinal Chemistry. Available at: [Link]

-

Al-Ostath, O. A. H., et al. (2023). New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. ACS Omega. Available at: [Link]

-

Hussain, M. L., et al. (2024). Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies. PLOS ONE. Available at: [Link]

-

Cai, W.-X., et al. (2016). Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. Applied Sciences. Available at: [Link]

-

Sharma, A., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules. Available at: [Link]

-

Hussain, M. L., et al. (2024). Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies. PLOS ONE. Available at: [Link]

-

Xie, T., et al. (2024). Discovery of Thiazole Carboxamides as Novel Vanin-1 Inhibitors for Inflammatory Bowel Disease Treatment. Journal of Medicinal Chemistry. Available at: [Link]

-

Fathima, A., et al. (2023). Thiazole ring- the antimicrobial, anti-inflammatory, and anticancer active scaffold. Chemical Biology Letters. Available at: [Link]

-

Al-Ostath, O. A. H., et al. (2023). New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. ACS Omega. Available at: [Link]

Sources

- 1. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 3. mdpi.com [mdpi.com]

- 4. Thiazole ring- the antimicrobial, anti-inflammatory, and anticancer active scaffold - Arabian Journal of Chemistry [arabjchem.org]

- 5. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. synarchive.com [synarchive.com]

- 7. chemhelpasap.com [chemhelpasap.com]

- 8. Thiazole synthesis [organic-chemistry.org]

- 9. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05601A [pubs.rsc.org]

- 10. pubs.acs.org [pubs.acs.org]